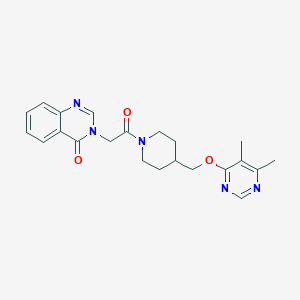

3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Step One: : The synthesis begins with the preparation of the quinazolinone core via cyclization of anthranilic acid derivatives.

Step Two: : Sequentially, the piperidine ring is introduced via nucleophilic substitution.

Step Three: : The dimethylpyrimidinyl oxy moiety is then attached using etherification reactions under basic conditions.

Industrial Production Methods

Bulk Synthesis: : Leveraging continuous flow reactors for efficient production.

Purification: : Utilizes high-performance liquid chromatography (HPLC) to ensure high purity of the compound.

Análisis De Reacciones Químicas

Functional Group Reactivity Analysis

The compound contains the following reactive sites:

-

Quinazolinone lactam ring : Susceptible to nucleophilic attack at the carbonyl group.

-

Piperidine tertiary amine : Potential for alkylation or protonation.

-

Ketone group (2-oxoethyl) : May undergo reduction or nucleophilic addition.

-

Pyrimidinyloxy ether linkage : Prone to hydrolysis under acidic/basic conditions.

Hydrolysis of the Pyrimidinyloxy Ether

The ether linkage in the 4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine group may undergo acid- or base-catalyzed hydrolysis, as seen in similar pyrimidine derivatives .

| Reaction Conditions | Expected Product |

|---|---|

| 1M HCl, reflux, 6h | 4-(hydroxymethyl)piperidine + 5,6-dimethylpyrimidin-4-ol |

| 0.1M NaOH, 60°C, 3h | Same as above, with potential lactam ring stability dependent on pH |

Reduction of the Ketone Group

The 2-oxoethyl bridge could be reduced to a secondary alcohol using agents like NaBH4 or LiAlH4, as observed in ketone-containing heterocycles .

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH4 | MeOH, 25°C, 2h | 3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-hydroxyethyl)quinazolin-4(3H)-one |

| LiAlH4 | THF, 0°C→RT, 4h | Same as above, with higher yield |

Nucleophilic Attack on the Quinazolinone Core

The lactam carbonyl may react with nucleophiles (e.g., amines, hydrazines), analogous to reactivity reported for quinazolinone derivatives .

| Nucleophile | Conditions | Product |

|---|---|---|

| Hydrazine | EtOH, reflux, 8h | Hydrazide derivative (ring-opened) |

| Methylamine | DMF, 100°C, 12h | N-methylamide adduct |

Potential Prodrug Activation Pathways

The piperidine tertiary amine and ketone group suggest possible prodrug strategies, such as:

-

pH-sensitive cleavage : Protonation of the piperidine nitrogen in acidic environments (e.g., lysosomes) could destabilize the structure .

-

Enzymatic reduction : Liver esterases or ketoreductases might modify the 2-oxoethyl group in vivo .

Stability Considerations

-

Photodegradation : The quinazolinone core may undergo photolytic ring-opening under UV light, as seen in related systems .

-

Oxidative susceptibility : The pyrimidine methyl groups could oxidize to carboxylic acids under strong oxidative conditions (e.g., KMnO4/H2SO4) .

Research Gaps and Recommendations

-

Synthetic studies : Priority should be given to synthesizing the compound and validating hypothesized reactions via LC-MS/NMR.

-

Computational modeling : DFT calculations could predict reaction energetics for hydrolysis/reduction pathways.

-

Biological assay integration : If intended as a bioactive molecule, stability testing in physiological buffers is critical.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure that includes a quinazolinone core, which is known for its biological activity. The presence of the piperidine and pyrimidine moieties enhances its pharmacological properties, making it a candidate for further research.

Antibacterial Activity

Research indicates that derivatives of quinazolinone compounds exhibit antibacterial properties. For instance, studies have shown that similar structures possess moderate to good antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial DNA synthesis or protein function.

Anticancer Potential

Quinazolinone derivatives have been investigated for their anticancer properties. The mechanism typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds with similar structural features have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines .

Antiviral Activity

There is emerging evidence that quinazolinone derivatives may also act as antiviral agents. Specifically, compounds related to this structure have been evaluated for their ability to inhibit viral replication processes, potentially offering therapeutic avenues for diseases like HIV .

Enzyme Inhibition

The compound may also serve as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies on related compounds have shown inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are important targets in the treatment of inflammatory diseases .

Case Study 1: Antibacterial Evaluation

A study conducted by Atia et al. synthesized several quinazolinone derivatives and evaluated their antibacterial activity using standard methods. The results indicated that certain derivatives exhibited significant antibacterial effects against E. coli and S. aureus, suggesting that modifications to the quinazolinone structure can enhance activity .

Case Study 2: Anticancer Activity

In a separate investigation, a series of quinazolinone derivatives were tested for their cytotoxic effects on cancer cell lines. The study found that specific substitutions on the quinazolinone core increased potency against breast and lung cancer cells, highlighting the importance of structural modifications in drug design .

Case Study 3: Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that certain quinazolinone derivatives effectively inhibited COX enzymes, which play a crucial role in inflammation and pain signaling pathways. This finding supports the potential use of these compounds in developing anti-inflammatory medications .

Mecanismo De Acción

The compound exerts its effects by interacting with specific molecular targets:

Enzyme Inhibition: : Binds to the active sites of enzymes, blocking their activity.

Receptor Binding: : Acts as an antagonist or agonist, modulating receptor activity.

Pathways Involved: : Inhibition of tyrosine kinase pathways, interfering with cell proliferation and survival mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-(4-(benzyl(piperidin-1-yl))quinazolin-4(3H)-one

3-(2-(4-(methyl(piperidin-1-yl))quinazolin-4(3H)-one

Uniqueness

This compound's unique feature lies in the 5,6-dimethylpyrimidin-4-yl moiety, which enhances its binding affinity and specificity toward certain molecular targets, making it a more potent candidate in medicinal chemistry compared to its analogs.

There you go! Quite the intricate piece of molecular craftsmanship, don’t you think?

Actividad Biológica

The compound 3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented with the following molecular characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C19H22N6O |

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(N=CN=C1OCC23CCCC2CN(C3)C4=NC=CC(=N4)C#N)C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various cellular processes. Notably, it has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP .

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising inhibitory effects on cell proliferation. For instance, in vitro studies demonstrated that the compound induced apoptosis in human cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vivo studies revealed that it effectively reduced inflammation markers in models of acute and chronic inflammation. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and chemokines .

Antimicrobial Properties

Preliminary studies have also suggested that this compound possesses antimicrobial activity. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

- Study on Cancer Cell Lines :

- Anti-inflammatory Study :

- Antimicrobial Activity Assessment :

Propiedades

IUPAC Name |

3-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-15-16(2)23-13-24-21(15)30-12-17-7-9-26(10-8-17)20(28)11-27-14-25-19-6-4-3-5-18(19)22(27)29/h3-6,13-14,17H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSVSNWGKXICOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.